molecular formula C13H18N6O4S B2791641 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034634-64-3

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2791641
CAS RN: 2034634-64-3
M. Wt: 354.39
InChI Key: BDPQGTYYEIAPKR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, which are structurally similar to part of your compound, are known to undergo a variety of chemical reactions. These include radical reactions that can be catalyzed by transition metals, or initiated by oxidation or photocatalysis .

Scientific Research Applications

Cancer Therapeutics

This compound exhibits properties that make it a candidate for cancer treatment. It has been found to inhibit CDK2 (cyclin-dependent kinase 2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors can selectively target tumor cells, potentially leading to new cancer therapies.

Antimetabolite Activity

As a purine analogue, this compound may act as an antimetabolite, interfering with purine metabolism. This activity can be exploited in the treatment of diseases where cell proliferation is a factor, such as psoriasis and leukemia .

Antitrypanosomal Agents

Compounds with a pyrazolo[1,5-a]pyrimidine structure have shown activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. This suggests potential use in developing treatments for trypanosomiasis .

Antischistosomal Agents

Similar structures have also demonstrated efficacy in treating schistosomiasis, a disease caused by parasitic worms. Research into derivatives of this compound could lead to new antischistosomal medications .

Enzyme Inhibition

The compound’s ability to inhibit specific enzymes, such as HMG-CoA reductase and COX-2, positions it as a potential therapeutic agent for conditions like hypercholesterolemia and inflammation .

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have been associated with antimicrobial properties. This compound could be part of a new class of antibiotics, addressing the growing concern of antibiotic resistance .

properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4S/c1-10-9-11-16(5-7-18(11)15-10)4-3-14-12(20)17-6-8-19(13(17)21)24(2,22)23/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPQGTYYEIAPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

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